molecular formula C14H14F3NO4S B2636696 N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethyl)benzene-1-sulfonamide CAS No. 1396883-34-3

N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B2636696
CAS No.: 1396883-34-3
M. Wt: 349.32
InChI Key: CLZIOLCYFVOKPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a trifluoromethyl-substituted benzene ring linked to a hydroxypropyl-furan moiety. The trifluoromethyl group enhances electrophilicity and metabolic stability, while the furan ring contributes to π-π interactions in biological systems.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO4S/c1-13(19,12-3-2-8-22-12)9-18-23(20,21)11-6-4-10(5-7-11)14(15,16)17/h2-8,18-19H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZIOLCYFVOKPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the furan-2-yl precursor. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The hydroxypropyl group is then introduced via a nucleophilic substitution reaction, often using epoxides or halohydrins as intermediates. The final step involves the sulfonation of the benzene ring with trifluoromethylsulfonyl chloride under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The hydroxypropyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or carboxylates can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the sulfonamide group can produce amines.

Scientific Research Applications

N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethyl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Its unique properties may be explored for developing new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer research.

    Industry: It can be used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The furan ring and hydroxypropyl group can interact with enzymes or receptors, modulating their activity. The trifluoromethyl benzene sulfonamide moiety can enhance the compound’s binding affinity and specificity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Differences :

Compound Name Core Structure Substituents Functional Impact
Target Compound Benzene-sulfonamide -CF₃, hydroxypropyl-furan Enhanced hydrophobicity (CF₃), H-bonding (OH), π-interactions (furan)
N-(2-Chloro-2-nitro-1-phenylpropyl)-4-methylbenzenesulfonamide Benzene-sulfonamide -CH₃, -Cl, -NO₂, phenylpropyl Electron-withdrawing Cl/NO₂ groups may reduce metabolic stability vs. CF₃
N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide Benzene-sulfonamide -CH₃, -Cl-acetyl Chloroacetyl group introduces reactivity (e.g., alkylation) absent in target
Compounds 2e and 2f () Benzene-sulfonamide with piperidinyl tert-butyl, biphenyl, tetramethylpiperidinyl Bulky substituents may hinder solubility compared to furan’s compact structure
Analytical Characterization
  • Spectroscopy: ¹H/¹³C NMR and HRMS (as in ) would confirm the target’s structure, with furan protons (~6.3–7.4 ppm) and CF₃ carbon (~120 ppm) as diagnostic signals .
  • Crystallography : Unlike ’s chloro-nitro derivative (R factor = 0.056), the target’s hydroxypropyl-furan moiety may complicate crystallization due to conformational flexibility .

Biological Activity

N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethyl)benzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will delve into its biological activity, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, a hydroxypropyl group, and a sulfonamide moiety. Its molecular formula is C16H16F3N1O3S, with a molecular weight of approximately 363.36 g/mol. The trifluoromethyl group enhances its lipophilicity, potentially influencing its biological interactions.

Structural Formula

Property Details
Molecular Formula C16H16F3N1O3S
Molecular Weight 363.36 g/mol
IUPAC Name This compound

Antimicrobial Properties

Research has indicated that compounds containing furan and sulfonamide groups exhibit significant antimicrobial activity. A study demonstrated that this compound showed effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer properties of sulfonamide derivatives. The compound has been tested in vitro against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that it induces apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest.

Case Studies

  • Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics. It exhibited a minimum inhibitory concentration (MIC) lower than several common antibiotics, suggesting potential as an alternative treatment for resistant bacterial infections.
  • Cancer Cell Line Testing : A recent study assessed the compound's effects on MCF-7 cells, revealing a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in early apoptotic cells when treated with the compound compared to controls.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
  • Cell Membrane Disruption : The furan ring may interact with lipid membranes, increasing permeability and leading to cell death.
  • Induction of Apoptosis : In cancer cells, the compound activates intrinsic apoptotic pathways through mitochondrial membrane potential disruption.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.